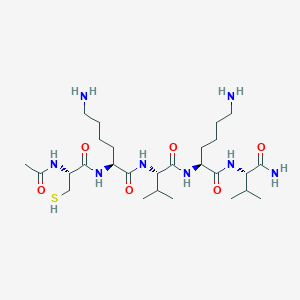![molecular formula C22H15N5O2 B14242260 2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole CAS No. 409060-09-9](/img/structure/B14242260.png)
2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrazole ring, which is further substituted with a nitrophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of hydrazine with an appropriate β-diketone. The resulting pyrazole is then nitrated to introduce the nitrophenyl group.
The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives. The final step involves coupling the pyrazole and benzimidazole moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products include amines or other reduced forms of the nitrophenyl group.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, which may be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in having a nitrophenyl group but differs in the core structure.
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Shares the pyrazole ring but lacks the benzimidazole moiety.
4-Nitrophenyl-1H-pyrazole: Similar pyrazole structure but without additional phenyl or benzimidazole groups.
Uniqueness
2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with a substituted pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
409060-09-9 |
|---|---|
Fórmula molecular |
C22H15N5O2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-[1-(4-nitrophenyl)-5-phenylpyrazol-4-yl]-1H-benzimidazole |
InChI |
InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)26-21(15-6-2-1-3-7-15)18(14-23-26)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25) |
Clave InChI |
LYMZOPQIOPPKIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
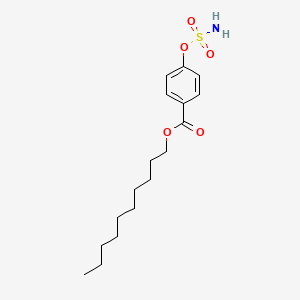
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

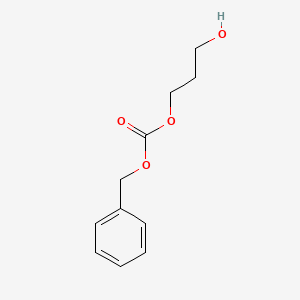
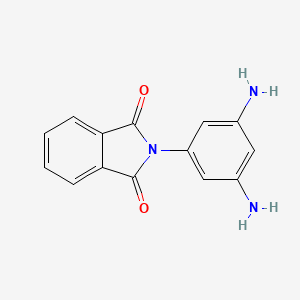
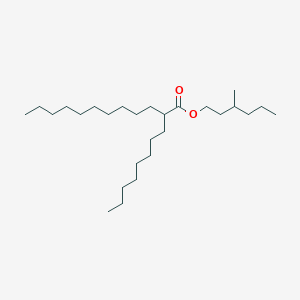
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
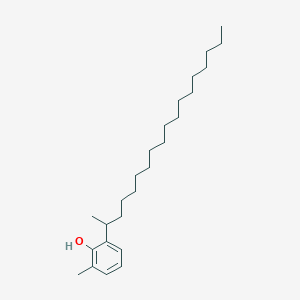

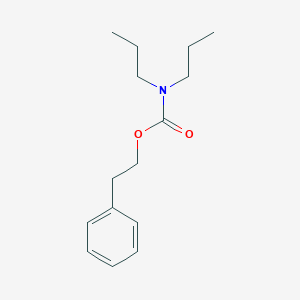
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
